2-Oxo Reproterol Tribenzyl
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Overview
Description
Chemical Reactions Analysis
2-Oxo Reproterol Tribenzyl can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Oxo Reproterol Tribenzyl has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand its potential effects on biological systems.
Mechanism of Action
The exact mechanism of action of 2-Oxo Reproterol Tribenzyl is not well-documented. it is believed to interact with specific molecular targets and pathways involved in protein interactions and functions. Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
2-Oxo Reproterol Tribenzyl can be compared with other similar compounds, such as:
Reproterol: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease.
Theophylline: A bronchodilator used to treat respiratory diseases like asthma and chronic obstructive pulmonary disease.
Aminophylline: A compound similar to theophylline, used as a bronchodilator.
What sets this compound apart is its specific use in proteomics research and its unique molecular structure, which includes the oxoethyl and tribenzyl groups .
Properties
Molecular Formula |
C39H39N5O5 |
---|---|
Molecular Weight |
657.8 g/mol |
IUPAC Name |
7-[3-[benzyl-[2-[3,5-bis(phenylmethoxy)phenyl]-2-oxoethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C39H39N5O5/c1-41-37-36(38(46)42(2)39(41)47)44(28-40-37)20-12-19-43(24-29-13-6-3-7-14-29)25-35(45)32-21-33(48-26-30-15-8-4-9-16-30)23-34(22-32)49-27-31-17-10-5-11-18-31/h3-11,13-18,21-23,28H,12,19-20,24-27H2,1-2H3 |
InChI Key |
AHJUIUROYKHRNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(CC3=CC=CC=C3)CC(=O)C4=CC(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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